5-Chlorothiazole-2-ethanone
Description
Historical Context of Thiazole-Containing Molecules in Scientific Inquiry
The journey into thiazole (B1198619) chemistry began in the late 19th century. numberanalytics.com The foundational work in this field was laid by Hofmann and Hantzsch, with Hantzsch describing the synthesis of thiazoles through the reaction of α-haloketones or α-halogenaldehydes with thioamides. ijper.org This method, known as the Hantzsch thiazole synthesis, remains a prominent technique for creating these compounds. wikipedia.orgchemicalbook.com The discovery of the thiazole ring as a component of vitamin B1 (thiamine) further underscored its biological importance and spurred further research. wikipedia.orgresearchgate.net Over the years, the understanding of thiazole chemistry has steadily grown, with significant contributions from researchers like Bogert and co-workers who expanded the field. researchgate.net The development of various synthetic methods has allowed for the creation of a vast library of thiazole derivatives. ijper.org
Contemporary Relevance of Thiazole Heterocycles in Advanced Chemical Research
In modern chemical research, thiazole and its derivatives are recognized as a "privileged scaffold" due to their presence in numerous biologically active molecules. nih.gov The thiazole ring is a key component in a wide array of pharmaceuticals, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal agents. ijper.orgresearchgate.netnih.gov In fact, over 18 FDA-approved drugs contain a thiazole moiety. nih.gov
The versatility of the thiazole nucleus is a significant factor in its continued relevance. researchgate.net Its aromatic nature and the presence of multiple reaction sites allow for extensive functionalization, leading to the development of novel compounds with tailored properties. chemicalbook.comresearchgate.net Researchers are continually exploring new synthetic strategies, including greener and more efficient catalytic methods, to expand the diversity of thiazole derivatives. numberanalytics.com Beyond pharmaceuticals, thiazole compounds are utilized in materials science, agrochemicals, and as dyes. wikipedia.orgresearchgate.net
Specific Research Focus: 5-Chlorothiazole-2-ethanone within the Thiazole Scaffold Landscape
Within the vast landscape of thiazole derivatives, this compound has emerged as a compound of interest for researchers. This molecule serves as a valuable intermediate in the synthesis of more complex compounds, particularly in the fields of medicinal chemistry and agrochemical research. myskinrecipes.comvulcanchem.com The presence of both a chloro and an ethanone (B97240) group on the thiazole ring provides reactive sites for further chemical modifications, making it a versatile building block for creating novel molecules with potential therapeutic or practical applications. Research involving this compound often focuses on its utility in synthesizing new derivatives with specific biological activities. sci-hub.se
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(5-chlorothiazol-2-yl)ethan-1-one sigmaaldrich.com |
| CAS Number | 774230-95-4 sigmaaldrich.com |
| Molecular Formula | C5H4ClNOS sigmaaldrich.com |
| Molecular Weight | 161.61 g/mol sigmaaldrich.com |
| Physical Form | Solid or viscous liquid or liquid sigmaaldrich.com |
| Purity | 95% sigmaaldrich.com |
| Storage Temperature | Inert atmosphere, 2-8°C sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-1,3-thiazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3(8)5-7-2-4(6)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLGUUBFTAJPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chlorothiazole 2 Ethanone and Its Analogues
Strategic Approaches to the Core 5-Chlorothiazole-2-ethanone Scaffold
The synthesis of the this compound core requires precise control over the substitution pattern on the thiazole (B1198619) ring. Key strategies involve constructing the ring with the desired substituents in place or modifying a pre-existing thiazole scaffold.
Regiospecific Synthesis via Thiazole Ring Formation
The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring, involving the condensation of an α-haloketone with a thioamide. osi.lvresearchgate.net For the specific synthesis of 2-substituted-5-chlorothiazoles, a regioselective approach would necessitate starting materials that guide the formation of the desired isomer. A plausible strategy involves the reaction of a thioamide bearing the acetyl group precursor with a halogenated three-carbon component that introduces the chloro-substituent at the 5-position.
A one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles has been reported under solvent-free conditions, demonstrating the feasibility of controlling substituent placement during ring formation. researchgate.net This method involves the reaction of a β-diketone, N-bromosuccinimide (NBS), and a thiobenzamide. Adapting this methodology to produce this compound would require the use of a suitable thioamide and a chlorinated β-dicarbonyl compound to ensure the correct placement of the chloro and acetyl groups.
Functional Group Interconversions on Pre-formed Thiazole Rings
An alternative and often more flexible approach involves the synthesis of a pre-formed thiazole ring followed by the introduction or modification of substituents at the C-2 and C-5 positions. The inherent electronic properties of the thiazole ring dictate the regioselectivity of these transformations. The C-5 position is generally more susceptible to electrophilic substitution, while the C-2 proton is the most acidic and can be removed by strong bases to generate a nucleophilic center. nih.govanalis.com.my
A key transformation for introducing the chloro group at the C-5 position is electrophilic halogenation. The presence of an activating group at the C-2 position can direct the halogenation to the C-5 position. For instance, direct chlorination of a 2-substituted thiazole can be achieved using various chlorinating agents.
The introduction of the ethanone (B97240) group at the C-2 position can be accomplished through several methods. One common strategy involves the lithiation of the C-2 position using a strong base like n-butyllithium, followed by quenching with an acetylating agent such as N,N-dimethylacetamide or ethyl acetate (B1210297). semanticscholar.org Another approach involves a Sandmeyer-type reaction starting from a 2-aminothiazole (B372263) derivative. The amino group can be converted to a diazonium salt and subsequently replaced by various functional groups, including those that can be transformed into an ethanone moiety. researchgate.net A synthetic route to 2-acetylthiazole (B1664039) involves the reaction of 2-bromothiazole (B21250) with butyllithium (B86547) followed by ethyl acetate. semanticscholar.org
A documented synthesis of this compound starts from Thiazole, 2-(1,1-diMethoxyethyl)-. This protected form of the acetyl group allows for selective functionalization at the C-5 position, followed by deprotection to reveal the ethanone moiety. nih.gov
Novel Catalyst Systems in Thiazole Synthesis
Modern synthetic chemistry has seen the emergence of powerful catalytic systems that offer milder reaction conditions, higher efficiency, and greater functional group tolerance in the synthesis of thiazoles.
Copper-Catalyzed Synthesis: Copper catalysts have proven to be highly effective in the synthesis of thiazoles. A copper-catalyzed three-component reaction of amines, aldehydes, and elemental sulfur provides a direct route to 2,5-disubstituted thiazoles. thieme-connect.com This method proceeds via a Csp3−H dehydrogenative sulfuration/annulation sequence. thieme-connect.com Another copper-catalyzed approach involves the cyclization of oximes, anhydrides, and potassium thiocyanate. nih.gov The choice of copper salt and reaction conditions can be optimized to achieve high yields of the desired thiazole derivatives. nih.gov
Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions and C-H functionalization are powerful tools for the synthesis of substituted thiazoles. acs.orgnih.gov For instance, the palladium-catalyzed synthesis of 2-substituted benzothiazoles has been achieved through a C-H functionalization/intramolecular C-S bond formation process. researchgate.netacs.orgnih.gov This strategy can be adapted for the synthesis of other substituted thiazoles. Palladium(II) acetate has been used to catalyze the construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. nih.gov
Derivatization Strategies for Enhancing Molecular Complexity
Once the this compound scaffold is in hand, further modifications can be introduced to explore structure-activity relationships and generate a library of analogues.
Modification of the Ethanone Moiety for Structure Elucidation
The ethanone group at the C-2 position serves as a versatile handle for various chemical transformations, which can be instrumental in confirming the structure of the parent molecule and its derivatives through spectroscopic analysis.
Formation of Derivatives: The carbonyl group of the ethanone moiety can readily undergo condensation reactions with various nucleophiles. For example, reaction with hydrazines can form hydrazones, and reaction with hydroxylamine (B1172632) can yield oximes. mdpi.com These derivatives often exhibit distinct spectroscopic properties (NMR, IR, Mass Spectrometry) that aid in structural confirmation. The formation of such derivatives can also be used to introduce further diversity into the molecular scaffold.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the methyl protons and the carbonyl carbon in the 1H and 13C NMR spectra, respectively, are characteristic of the ethanone group. Derivatization of the carbonyl group will lead to predictable changes in these chemical shifts, providing strong evidence for the presence and reactivity of the ethanone moiety. nih.gov For instance, the 13C NMR signal for the C-2, C-4, and C-5 carbons of the thiazole ring can be used to confirm the substitution pattern. nih.gov
Infrared (IR) Spectroscopy: The ethanone group exhibits a characteristic C=O stretching vibration in the IR spectrum. Conversion to derivatives like hydrazones or oximes will result in the disappearance of this band and the appearance of new bands corresponding to C=N stretching, confirming the transformation.
Mass Spectrometry (MS): The fragmentation pattern of this compound and its derivatives in the mass spectrometer can provide valuable structural information. The cleavage of the thiazole ring and the loss of the acetyl group are common fragmentation pathways that can be analyzed to confirm the molecular structure. osi.lv
Below is a table summarizing the expected spectroscopic data for this compound.
| Spectroscopic Technique | Key Feature | Expected Value/Observation |
| 1H NMR | Methyl protons (CH3) | Singlet, ~2.6 ppm |
| Thiazole proton (H-4) | Singlet, ~7.8 ppm | |
| 13C NMR | Carbonyl carbon (C=O) | ~190 ppm |
| Methyl carbon (CH3) | ~26 ppm | |
| Thiazole C-2 | ~165 ppm | |
| Thiazole C-4 | ~125 ppm | |
| Thiazole C-5 | ~135 ppm | |
| IR Spectroscopy | C=O stretch | ~1690 cm-1 |
| Mass Spectrometry | Molecular Ion Peak (M+) | m/z corresponding to C5H4ClNOS |
Substituent Effects on the Thiazole Ring at C-2 and C-5 Positions
The electronic properties of substituents at the C-2 and C-5 positions significantly influence the reactivity and properties of the thiazole ring. Understanding these effects is crucial for designing molecules with desired characteristics. The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants. nih.govlibretexts.org
The ethanone group at the C-2 position is an electron-withdrawing group, which deactivates the thiazole ring towards electrophilic attack and increases the acidity of the C-4 proton. The chloro group at the C-5 position is also electron-withdrawing through its inductive effect but can be a weak π-donor through resonance.
The electronic effects of various substituents can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
The following table provides a summary of the electronic effects of common substituents at the C-2 and C-5 positions of the thiazole ring.
| Position | Substituent | Hammett Constant (σp) | Effect on Reactivity |
| C-2 | -COCH3 (Ethanone) | +0.50 | Deactivating (Electrophilic substitution) |
| -NH2 (Amino) | -0.66 | Activating (Electrophilic substitution) | |
| -NO2 (Nitro) | +0.78 | Strongly deactivating (Electrophilic substitution) | |
| -OCH3 (Methoxy) | -0.27 | Activating (Electrophilic substitution) | |
| C-5 | -Cl (Chloro) | +0.23 | Deactivating (Electrophilic substitution) |
| -Br (Bromo) | +0.23 | Deactivating (Electrophilic substitution) | |
| -CH3 (Methyl) | -0.17 | Activating (Electrophilic substitution) | |
| -CN (Cyano) | +0.66 | Strongly deactivating (Electrophilic substitution) |
Data compiled from various sources on Hammett constants. researchgate.netsciforum.net
These substituent effects have a direct impact on the chemical shifts observed in 13C NMR spectroscopy. Electron-withdrawing groups generally cause a downfield shift (higher ppm) of the adjacent carbon atoms, while electron-donating groups cause an upfield shift (lower ppm). researchgate.net This correlation provides a powerful tool for probing the electronic environment within the thiazole ring.
Multicomponent Reaction Approaches for Thiazole-Ethanone Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, represent a highly efficient and atom-economical approach to complex molecules. researchgate.netresearchgate.net For the synthesis of thiazole-ethanone derivatives, MCRs offer a streamlined alternative to traditional, multi-step sequences.
A prominent example is the one-pot, three-component Hantzsch thiazole synthesis, which can be adapted to produce thiazole-ethanone structures. researchgate.netmdpi.comnih.gov This reaction typically involves the condensation of an α-haloketone, a thioamide, and in modified procedures, a third component like a substituted aldehyde or dicarbonyl compound. mdpi.comnih.gov For instance, the synthesis of a 1-(thiazol-5-yl)ethanone derivative has been achieved through a one-pot reaction involving a pyrazole (B372694) carbothiamide and 3-chloro-2,4-pentanedione, yielding an acetyl thiazole analogue. nih.gov
Another multicomponent approach involves the reaction of aldehydes, isothiocyanates, and alkyl bromides in the presence of a catalyst, which can yield highly substituted thiazole derivatives in good yields. nih.gov While not directly yielding an ethanone substituent, the functional group tolerance of these reactions allows for the incorporation of precursors that can be readily converted to the desired ketone. For example, using an alkyl bromide with a protected hydroxyl group could allow for subsequent oxidation to the ethanone moiety.
The key advantages of MCRs in this context include operational simplicity, reduction of waste by minimizing intermediate isolation steps, and the ability to generate diverse libraries of thiazole-ethanone analogues by varying the starting components. researchgate.net
Table 1: Overview of Multicomponent Reaction Strategies for Thiazole Derivatives.Green Chemistry Principles in the Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of thiazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comnih.gov These principles are increasingly being applied to the synthesis of this compound analogues. bepls.com
Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced pollution, lower costs, and simplified procedures. Several methodologies for thiazole synthesis have been successfully adapted to solvent-free conditions.
One common approach is the use of grinding or mechanochemistry, where reactants are physically ground together, often in a mortar and pestle, to initiate the reaction. researchgate.net For example, Hantzsch thiazole derivatives have been prepared by grinding α-haloketones, thiourea (B124793), and substituted o-hydroxybenzaldehydes at room temperature, achieving high yields in minutes. researchgate.netresearchgate.net
Microwave and ultrasound irradiation are other powerful techniques for promoting solvent-free reactions. tandfonline.comtandfonline.com These methods provide energy directly to the reacting molecules, leading to rapid heating and significantly reduced reaction times compared to conventional heating. tandfonline.com The synthesis of hydrazinyl thiazoles has been achieved under solvent- and catalyst-free conditions in a one-pot reaction under microwave irradiation. bepls.com Similarly, ultrasonic irradiation has been employed as an eco-friendly approach for the synthesis of 1,3-thiazoles under solvent-free conditions. tandfonline.comscilit.com
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently "greener" as they generate less waste. ekb.eg
Addition and multicomponent reactions are classic examples of atom-economical processes, as they are designed to incorporate all or most of the starting materials into the final structure. nih.gov The synthesis of thiazoles via MCRs, as discussed in section 2.2.3, is a prime example of a high atom economy approach. researchgate.net
The use of sustainable and recyclable catalysts is a key tenet of green chemistry, aiming to replace hazardous and stoichiometric reagents. mdpi.com In thiazole synthesis, significant progress has been made in developing eco-friendly catalytic systems.
Biocatalysts: Natural polymers like chitosan (B1678972) have been modified to create effective and biodegradable catalysts. For instance, a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel has been used as a recyclable biocatalyst for synthesizing thiazole derivatives under ultrasonic irradiation. mdpi.com This catalyst offers high yields, mild reaction conditions, and can be reused multiple times without significant loss of activity. mdpi.comnih.gov
Heterogeneous Catalysts: Solid-supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. Examples used in thiazole synthesis include:
Silica-supported tungstosilisic acid (SiW/SiO₂): This reusable catalyst has been employed in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. mdpi.com
NiFe₂O₄ Nanoparticles: These magnetic nanoparticles have been used as a recyclable catalyst for the green one-pot synthesis of thiazole scaffolds in an ethanol/water solvent system. acs.org
Palladium-Metalated Porous Organic Polymers (Pd/POL-dppm): These materials act as recyclable heterogeneous catalysts for the synthesis of thiazoles from thiobenzamides and isonitriles. acs.org
These sustainable catalysts not only improve the environmental profile of thiazole synthesis but also often lead to higher yields and simpler purification procedures.
Table 2: Examples of Sustainable Catalysts in Thiazole Synthesis.
Mechanistic Investigations of Reactions Involving 5 Chlorothiazole 2 Ethanone
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 5-Chlorothiazole-2-ethanone are largely dictated by the presence of several key functional groups: the thiazole (B1198619) ring, the chloro substituent at the 5-position, and the acetyl group at the 2-position. These features allow the molecule to participate in a variety of reactions, most notably nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr):
The primary reaction pathway for this compound involves the displacement of the chloride ion by a nucleophile. Kinetic studies on related chlorothiazoles have shown that the reactivity of the halogen substituent is highly dependent on its position on the thiazole ring. In reactions with sodium methoxide, the rate of substitution follows the order 5-chloro > 2-chloro > 4-chlorothiazole. This indicates that the C-5 position is the most activated towards nucleophilic attack.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. However, recent studies on other aromatic systems suggest that some SNAr reactions may proceed through a concerted mechanism. For this compound, the reaction with a nucleophile (Nu⁻) would likely proceed as follows:
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing thiazole ring and the acetyl group.
Elimination of the Leaving Group: The chloride ion is expelled, and the aromaticity of the thiazole ring is restored, yielding the substituted product.
The transition state for the rate-determining step (typically the formation of the Meisenheimer complex) is characterized by a high degree of charge separation and is stabilized by the electron-withdrawing nature of both the thiazole ring and the 2-acetyl group. Computational studies on similar heterocyclic systems have been employed to model the geometries and energies of these transition states, providing valuable insights into the reaction coordinates.
The following table summarizes the key steps in the proposed SNAr pathway for this compound.
| Step | Description | Intermediate/Transition State |
| 1 | Nucleophilic attack at C-5 | Meisenheimer-like intermediate |
| 2 | Departure of the chloride ion | Transition state leading to product |
| 3 | Formation of the substituted product | Aromatic thiazole derivative |
Role of the Thiazole Nucleus in Reaction Selectivity
The thiazole nucleus plays a pivotal role in directing the selectivity of reactions involving this compound. Its inherent electronic properties, combined with the influence of the substituents, govern the regioselectivity and stereoselectivity of chemical transformations.
Electronic Effects:
The thiazole ring is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. This electron deficiency is further enhanced by the electron-withdrawing acetyl group at the C-2 position. This electronic landscape makes the ring susceptible to nucleophilic attack, particularly at the positions activated by the substituents. The chlorine atom at the C-5 position is rendered labile and prone to substitution due to the ability of the thiazole ring to stabilize the negative charge in the Meisenheimer intermediate through resonance.
Computational studies on various thiazole derivatives have shown that the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are key determinants of reactivity. In the case of this compound, the LUMO is expected to have a significant coefficient on the C-5 carbon, making it the most electrophilic site for nucleophilic attack.
Steric Effects:
While electronic effects are often dominant, steric hindrance can also influence reaction selectivity. The acetyl group at the C-2 position and any potential substituents on incoming nucleophiles can sterically encumber the approach to the thiazole ring. However, in the case of nucleophilic substitution at the C-5 position, the acetyl group is sufficiently distant so as not to impose significant steric hindrance for most common nucleophiles.
The table below outlines the key features of the thiazole nucleus that influence reaction selectivity in this compound.
| Feature | Description | Impact on Selectivity |
| Electron-deficient nature | Due to electronegative N and S atoms. | Activates the ring towards nucleophilic attack. |
| Resonance stabilization | Can delocalize negative charge in intermediates. | Favors the formation of the Meisenheimer complex at C-5. |
| Substituent effects | The 2-acetyl group is strongly electron-withdrawing. | Further activates the C-5 position for nucleophilic substitution. |
| Steric accessibility | The C-5 position is relatively unhindered. | Allows for a wide range of nucleophiles to react. |
Spectroscopic and Spectrometric Analysis for Reaction Mechanism Confirmation
The confirmation of proposed reaction mechanisms relies heavily on the use of advanced analytical techniques. Spectroscopic and spectrometric methods provide invaluable data on the structure of reactants, products, and, crucially, any transient intermediates that may be formed during a reaction.
In Situ Reaction Monitoring:
Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring the progress of a reaction in real-time. By tracking the disappearance of reactant vibrational bands and the appearance of product bands, a kinetic profile of the reaction can be established. For reactions involving this compound, one could monitor the C-Cl stretching vibration and the carbonyl stretch of the acetyl group to follow the conversion. The detection of any new, transient absorption bands could provide evidence for the formation of reaction intermediates like the Meisenheimer complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. High-resolution ¹H and ¹³C NMR spectra of the final products of reactions with this compound can confirm the position of substitution. Furthermore, specialized NMR techniques, such as low-temperature NMR, can sometimes be used to trap and characterize unstable intermediates, providing direct evidence for their existence.
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of ions and is instrumental in identifying reaction products and intermediates. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition. Fragmentation analysis in MS can also offer structural clues. For instance, the mass spectrum of a product derived from a reaction of this compound would show a characteristic isotopic pattern for chlorine if the substitution was incomplete or if the fragment retains the chloro-substituted part of the molecule. The fragmentation pattern of the product can also be compared to that of the starting material to deduce the structural changes that have occurred.
The following table summarizes the application of these techniques in the mechanistic study of reactions of this compound.
| Technique | Application | Information Gained |
| FTIR/Raman Spectroscopy | In situ reaction monitoring. | Reaction kinetics, detection of transient intermediates. |
| NMR Spectroscopy | Structural elucidation of products and intermediates. | Connectivity of atoms, confirmation of substitution regiochemistry. |
| Mass Spectrometry | Identification of products and analysis of fragmentation. | Molecular weight confirmation, elemental composition (HRMS), structural information from fragmentation. |
Biological Activity and Mechanistic Pharmacology of 5 Chlorothiazole 2 Ethanone Derivatives
Anticancer Potential of 5-Chlorothiazole-2-ethanone Analogues
The quest for novel and more effective cancer therapies has led to the exploration of various synthetic compounds, including analogues of this compound. These derivatives have shown promising results in preclinical studies, exhibiting cytotoxic effects against various cancer cell lines and demonstrating the ability to interfere with key cellular processes involved in cancer progression.
Numerous studies have evaluated the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These assessments are crucial in identifying promising lead compounds for further development.
One study synthesized a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones and evaluated their anticancer activity against 60 human cancer cell lines. nih.govnih.gov Compounds 2f and 2h were found to inhibit the growth of all tested cancer cell lines at submicromolar and micromolar concentrations. nih.gov Specifically, compound 2h demonstrated significant activity, with mean GI50 and TGI values of 1.57/13.3 µM, respectively. nih.govnih.gov It showed particular sensitivity against leukemia (MOLT-4, SR), colon cancer (SW-620), CNS cancer (SF-539), and melanoma (SK-MEL-5) cell lines, with GI50 concentrations ranging from < 0.01 to 0.02 µM. nih.gov
Another investigation into novel thiazole (B1198619) derivatives reported strong anti-breast cancer effects for compounds 7a, 7b, and 8 , with IC50 values ranging from 3.36 ± 0.06 to 6.09 ± 0.44 μg/ml against the MCF-7 cell line. nih.gov Similarly, a newly synthesized thiazole derivative, DIPTH , exhibited strong-to-moderate antiproliferative activity against five tested cell lines, with IC50 values of 14.05, 17.77, 29.65, 32.68, and 36.17 µg/mL for HepG-2, MCF-7, Hela, HCT-116, and WI-38 cells, respectively. nih.gov
Furthermore, a series of N-heterocycles derived from 4-chlorothiazole-5-carbaldehydes were assessed for their anti-proliferative impact on human cervix (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cell lines. All tested compounds showed cytotoxic potential, with IC50 values between 17.50 and 61.05 µM. researchgate.net The naphthyridine derivative 7 was particularly potent, with IC50 values ranging from 14.62 to 17.50 µM, comparable to the standard drug etoposide. researchgate.net
The table below summarizes the cytotoxic activity of selected this compound derivatives.
In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50/GI50 Value | Reference |
|---|---|---|---|
| 2h | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | < 0.01–0.02 µM (GI50) | nih.gov |
| 8 | Breast (MCF-7) | 3.36 ± 0.06 μg/ml (IC50) | nih.gov |
| DIPTH | Liver (HepG-2) | 14.05 µg/mL (IC50) | nih.gov |
| DIPTH | Breast (MCF-7) | 17.77 µg/mL (IC50) | nih.gov |
| Naphthyridine derivative 7 | Cervix (HeLa), Lung (NCI-H460), Prostate (PC-3) | 14.62–17.50 µM (IC50) | researchgate.net |
A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death, and modulation of the cell cycle. Research has shown that this compound derivatives can trigger these processes in cancer cells.
Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. nih.gov Studies on novel 4-thiazolidinone (B1220212) derivatives revealed their ability to induce apoptosis in breast cancer cells through both of these pathways. nih.gov This was evidenced by a reduction in the mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. nih.gov
One study on a novel benzothiazole (B30560) derivative, YLT322 , found that it induced apoptosis in a dose- and time-dependent manner in HepG2 cells. plos.org The apoptotic process was associated with the activation of caspases-3 and -9, an increase in the expression of the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and the release of cytochrome c, all of which are hallmarks of the mitochondrial apoptotic pathway. plos.org Similarly, other 2-amino-5-benzylthiazole derivatives have been shown to induce cleavage of PARP1 and caspase 3, increase the levels of the pro-apoptotic protein Bim, and decrease the level of the anti-apoptotic protein Bcl-2 in human leukemia cells. ukrbiochemjournal.org
In addition to inducing apoptosis, some thiazole derivatives can modulate the cell cycle. For instance, a series of bis-thiazole compounds were found to cause cell cycle arrest at the G1 phase in KF-28 ovarian cancer cells. frontiersin.org Another study on juglone-bearing thiopyrano[2,3-d]thiazoles also demonstrated their ability to affect the cell cycle in HT-29 colorectal adenocarcinoma cells. mdpi.com
Identifying the specific molecular targets of anticancer compounds is crucial for understanding their mechanism of action and for the development of more targeted therapies. DNA topoisomerases are essential enzymes involved in DNA replication and are considered important targets for cancer therapy. mdpi.com
Several studies have indicated that derivatives of this compound can act as topoisomerase II inhibitors. nih.gov Topoisomerase II inhibitors can be classified as either catalytic inhibitors or poisons, with the latter stabilizing the enzyme-DNA cleavage complex, leading to DNA damage and cell death. nih.gov
A novel thiazole derivative, DIPTH , was investigated for its interaction with the DNA-Topo II complex through molecular docking studies. The results suggested a strong binding affinity, indicating its potential as a topoisomerase II inhibitor. nih.gov Another study on 9-anilinothiazolo[5,4-b]quinoline derivatives also assessed their inhibitory effect on human topoisomerase II activity using the kDNA decatenation assay, confirming their role as inhibitors of this enzyme. nih.gov The development of dual topoisomerase I and II inhibitors is also an active area of research, as such compounds could offer a broader spectrum of anticancer activity. rjeid.com
While in vitro studies provide valuable initial data, in vivo preclinical studies in animal models are essential to evaluate the efficacy and safety of potential anticancer agents in a more complex biological system.
One study investigated the in vivo anticancer effects of two newly synthesized thiazole derivatives, CP1 and CP2 , in an Ehrlich ascites carcinoma (EAC) mouse model. The results showed that these compounds were safe up to a dose of 500 mg/kg, with the most effective dose being 15 mg/kg. ekb.eg Both compounds significantly reduced the volume and count of EAC cells and improved hematological parameters, as well as liver and kidney functions. ekb.eg These findings suggest that these thiazole derivatives have potent antitumor activity in vivo. ekb.eg
Another study on 2-aminothiazole (B372263) derivatives demonstrated that compound 25a showed equivalent efficacy to the FDA-approved drug SAHA in a PC-3 mouse xenograft model. nih.gov Furthermore, the anti-tumor activity of another 2-aminothiazole analog, 1a , was analyzed in xenograft mouse models, also exhibiting promising anticancer activity. nih.gov
Antimicrobial Efficacy of this compound Derivatives
In addition to their anticancer potential, derivatives of this compound have also demonstrated significant antimicrobial properties. The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents, and these compounds represent a promising class for further investigation.
The antibacterial activity of this compound derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.govnih.gov
A study on novel 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives screened these compounds for their antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. The synthesized compounds were found to possess moderate to excellent activity against the selected strains. researchgate.net
Another series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones were evaluated for their inhibitory action against eight bacterial strains. All compounds demonstrated antibacterial efficiency, with MIC values ranging from 26.3 to 378.5 µM. mdpi.com Compound 7 in this series exhibited the highest antibacterial activity, being 6 times more potent than ampicillin (B1664943) and 3 times more potent than streptomycin (B1217042) against all tested bacteria. mdpi.com
The table below presents the MIC values of selected this compound derivatives against various bacterial strains.
Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound 7 (5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one series) | Various | 43.3–86.7 | mdpi.com |
| Compound 12 (5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one series) | Resistant strains (MRSA, E. coli, P. aeruginosa) | 67.5–135.1 | mdpi.com |
| 2-phenylacetamido-thiazole derivative (Compound 16) | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56-6.25 μg/mL | mdpi.com |
| BTC-j N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | E. coli | 3.125 μg/mL | researchgate.net |
| BTC-j N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | B. subtilis | 6.25 μg/mL | researchgate.net |
Antifungal Activity Evaluations
Thiazole derivatives have demonstrated significant potential as antifungal agents, with numerous studies evaluating their efficacy against a range of fungal pathogens. A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system, for instance, exhibited very strong activity against both reference and clinical isolates of Candida albicans. nih.govnih.gov
The antifungal efficacy of these compounds was quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For a series of nine novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, the MIC values against 30 clinical isolates of C. albicans were found to be in the range of 0.008–7.81 µg/mL. nih.gov This activity is comparable, and in some cases superior, to the established antifungal drug nystatin. nih.gov
The table below summarizes the antifungal activity of selected thiazole derivatives against clinical isolates of Candida albicans.
| Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| T1 | 0.015–3.91 | 0.48 | 0.98 |
| T5 | 0.015–3.91 | 0.98 | 1.95 |
| T6 | 0.015–3.91 | 0.98 | 1.95 |
| T7 | 0.48–7.81 | 1.95 | 3.91 |
| T8 | 0.015–3.91 | 0.48 | 0.98 |
| T9 | 0.015–3.91 | 0.48 | 0.98 |
Data sourced from a study on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives. nih.gov
Mechanistic Insights into Antimicrobial Action
The precise mechanisms by which thiazole derivatives exert their antifungal effects are multifaceted and appear to involve disruption of the fungal cell's structural integrity. nih.gov Investigations into the mode of action suggest that these compounds may interfere with the synthesis or maintenance of the fungal cell wall and/or the cell membrane. nih.govnih.gov
One of the primary targets for many antifungal drugs is the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. Azole antifungals, for example, function by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the conversion of lanosterol to ergosterol. researchgate.net Molecular docking studies have suggested that thiazole derivatives may also exert their antifungal activity by inhibiting CYP51, thereby disrupting the fungal cell membrane. researchgate.net This interaction compromises membrane integrity and inhibits fungal growth. researchgate.net
Anti-inflammatory Properties and Related Mechanisms
In addition to their antifungal properties, thiazole derivatives have emerged as a promising class of anti-inflammatory agents. frontiersin.orgnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. nih.gov
In Vitro and In Vivo Anti-inflammatory Assays
The anti-inflammatory potential of thiazole derivatives has been extensively evaluated using a variety of in vitro and in vivo models. frontiersin.orgnih.gov A common in vivo assay is the carrageenan-induced paw edema model in rats, which is a well-established method for screening anti-inflammatory drugs. nih.govmdpi.com In this model, the administration of certain thiazole-based chalcone (B49325) derivatives has been shown to produce a significant anti-inflammatory effect, with some compounds exhibiting an activity range of 51-55%. nih.gov
In another study, newly synthesized benzo[d]thiazole analogs were evaluated for their anti-inflammatory effects using an ear edema model. Several of these compounds demonstrated potent anti-inflammatory activity, with inhibition rates as high as 90.7%. nih.gov Furthermore, the anti-inflammatory effects of two specific thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (compound 2), were confirmed in a dorsal air pouch model of inflammation, where they were shown to inhibit the secretion of prostaglandin (B15479496) E2 (PGE2). nih.gov
Modulation of Inflammatory Mediators and Pathways (e.g., COX inhibition)
The anti-inflammatory effects of thiazole derivatives are largely attributed to their ability to modulate key inflammatory mediators and pathways, most notably the cyclooxygenase (COX) enzymes. nih.govnih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key players in the inflammatory response. bohrium.com While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. nih.govbohrium.com
Numerous studies have demonstrated that thiazole derivatives can act as potent and selective inhibitors of COX-2. nih.govnih.govbrieflands.com For instance, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, certain benzo[d]thiazole analogs displayed moderate to potent COX-2 inhibitory effects with IC50 values ranging from 0.28 to 0.77 μM. nih.gov
The table below presents the in vitro COX-1 and COX-2 inhibitory activity of selected benzo[d]thiazole derivatives.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 2c | >10 | 0.54 | >18.6 |
| 2d | >10 | 0.28 | >35.7 |
| 2g | >10 | 0.77 | >13.0 |
| 3d | >10 | 0.61 | >16.4 |
| 3f | >10 | 0.42 | >23.8 |
| 3g | >10 | 0.58 | >17.2 |
Data adapted from a study on benzo[d]thiazole analogs as COX-2 inhibitors. nih.gov
The selective inhibition of COX-2 by these thiazole derivatives reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation. nih.gov This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the active site of the COX-2 enzyme, providing a rationale for their inhibitory activity and selectivity. brieflands.comrsc.org
Other Emerging Biological Activities
The therapeutic potential of thiazole-containing compounds extends beyond their antifungal and anti-inflammatory properties. The benzothiazole nucleus, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. researchgate.net These include anticancer, antibacterial, antidiabetic, anticonvulsant, antiviral, and antitubercular properties. researchgate.netmdpi.com The versatility of the thiazole scaffold continues to make it an attractive target for the design and development of novel therapeutic agents for a variety of diseases. nih.govnih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Systematic Modification of the 5-Chlorothiazole-2-ethanone Scaffold
Systematic modification of a lead compound is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The this compound structure offers distinct sites for such modifications: the 2-ethanone side chain and the chloro-substituent at the 5-position of the thiazole (B1198619) ring.
The ethanone (B97240) moiety at the 2-position is a versatile chemical handle. Its ketone functionality can be transformed into a wide array of other groups. For instance, reductive amination can introduce various substituted amines, allowing for the exploration of hydrogen bonding and ionic interactions with a biological target. The acetyl group can also be elaborated into more complex side chains or serve as a precursor for the formation of other heterocyclic rings. Studies on related 2-aminothiazole (B372263) derivatives have shown that modifications at this position can significantly impact biological activity, such as kinase inhibition. researchgate.netsemanticscholar.orgglobethesis.com For example, converting the ketone to an amide linkage (carboxamides) has been a successful strategy in developing potent inhibitors for the Src-family kinase p56Lck. researchgate.net
The chlorine atom at the 5-position is another critical point for modification. Its electronic and steric properties can be systematically altered by replacing it with other substituents. Introducing different halogens (e.g., fluorine, bromine) can modulate the electronic nature of the thiazole ring and affect metabolic stability. Replacing the chloro group with small alkyl or aryl groups can probe hydrophobic pockets within a target's binding site. nih.govmdpi.com The nature of the substituent at the C5 position has been shown to be crucial for the antimicrobial activity of various thiazole-based compounds. nih.govmdpi.com
Below is a table illustrating potential systematic modifications to the this compound scaffold and the rationale behind them, based on general principles observed in thiazole derivatives.
| Modification Site | Original Group | Modified Group Example | Rationale for Modification |
| Position 2 | Ethanone (-COCH₃) | Amine (-CH(NH₂)CH₃) | Introduce basic center for ionic interactions. |
| Position 2 | Ethanone (-COCH₃) | Carboxamide (-CONH-R) | Explore hydrogen bond donor/acceptor patterns. researchgate.net |
| Position 2 | Ethanone (-COCH₃) | Substituted Hydrazone (=N-NH-R) | Modulate geometry and introduce further diversity. |
| Position 5 | Chloro (-Cl) | Fluoro (-F) | Increase metabolic stability, alter electronics. cambridgemedchemconsulting.com |
| Position 5 | Chloro (-Cl) | Methyl (-CH₃) | Explore steric tolerance and hydrophobic interactions. |
| Position 5 | Chloro (-Cl) | Phenyl (-C₆H₅) | Introduce potential for pi-stacking interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of derivatives based on the this compound scaffold, QSAR can be a powerful tool to guide the design of more potent analogs and prioritize synthetic efforts.
The process involves generating a dataset of synthesized compounds with their measured biological activities (e.g., IC₅₀ values). For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. A mathematical model is then developed to relate these descriptors to the observed activity. nih.govmpu.edu.mo
Several classes of descriptors are relevant for building a QSAR model for this compound derivatives:
Topological Descriptors: These 2D descriptors describe the atomic connectivity and branching of a molecule.
3D Descriptors: These capture information about the three-dimensional shape and steric properties of the molecule, such as GETAWAY and 3D-MoRSE descriptors. nih.gov
Electronic Descriptors: These quantify the electronic properties, such as partial charges, dipole moment, and orbital energies, which are crucial for electrostatic and hydrogen-bonding interactions.
Thermodynamic Descriptors: Properties like logP (lipophilicity) and polar surface area (PSA) are critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Once a predictive QSAR model is established and validated, it can be used to estimate the biological activity of virtual compounds before they are synthesized, saving time and resources. laccei.orgexcli.de
| Descriptor Class | Example Descriptor | Physicochemical Property Represented |
| Topological | Zagreb Index | Molecular branching and complexity. |
| 3D | GETAWAY Descriptors | Molecular geometry, symmetry, and atom distribution. nih.gov |
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |
| Thermodynamic | LogP | Lipophilicity and propensity to cross cell membranes. |
| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting capabilities. |
Scaffold Hopping and Bioisosteric Replacements based on this compound
While systematic modification explores the chemical space immediately around a core structure, more significant leaps in chemical diversity can be achieved through scaffold hopping and bioisosteric replacement.
Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule (the scaffold) with a structurally different one, while aiming to retain similar biological activity. nih.gov This is particularly useful for discovering novel chemical series with improved properties or to circumvent existing patents. For the 5-chlorothiazole (B1590928) core, a scaffold hop could involve its replacement with other five- or six-membered heterocycles that can present the key interacting groups (the ethanone and chloro-like substituents) in a similar spatial orientation. Potential replacement scaffolds could include isothiazole, pyrimidine, or various fused heterocyclic systems. nih.govrsc.orgunipa.itplos.org
Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a new molecule with similar biological properties. cambridgemedchemconsulting.comprinceton.edu This strategy is used to fine-tune a compound's potency, selectivity, or ADME profile. uran.ua
For the 5-chloro group: A classic bioisostere is the trifluoromethyl (-CF₃) group, which is sterically similar but has vastly different electronic properties. cambridgemedchemconsulting.com Another bioisostere could be a cyano (-CN) group.
For the 2-ethanone group: The carbonyl group within the ethanone side chain can be replaced. In some contexts, a thiazole ring itself has been described as a bioisostere for a carbonyl group, linking an aromatic region and a basic nitrogen-containing part in certain 5-HT3 receptor antagonists. nih.gov More commonly, the ketone could be replaced by an oxime or a sulfone group to alter hydrogen bonding capabilities and metabolic stability.
The table below illustrates these concepts with hypothetical examples based on the this compound core.
| Strategy | Original Structure | Modified Structure Example | Rationale |
| Scaffold Hopping | 5-Chlorothiazole ring | 2-Chloro-4-acetylpyrimidine | Retain key interaction points on a different heterocyclic core to explore new chemical space. plos.org |
| Bioisosteric Replacement (Substituent) | 5-Chloro group | 5-Trifluoromethyl group | Mimic steric profile of chlorine while altering electronic properties and blocking metabolic oxidation. cambridgemedchemconsulting.com |
| Bioisosteric Replacement (Substituent) | 2-Ethanone group | 2-(1-Hydroxyiminoethyl) group | Replace carbonyl with an oxime to change hydrogen bonding potential and electronics. |
Ligand Efficiency and Druglikeness Optimization Strategies
In modern drug discovery, the goal is not simply to maximize potency but to do so efficiently, without creating large, greasy molecules that are likely to have poor pharmacokinetic properties. Ligand efficiency metrics provide a way to quantify this balance and guide lead optimization. nih.gov
Ligand Efficiency (LE) normalizes binding affinity (often expressed as binding energy) for the size of the molecule, typically the number of non-hydrogen atoms (heavy atom count, HAC). nih.gov
LE = ΔG / HAC A higher LE value is desirable, as it indicates that the molecule is making potent interactions with its target relative to its size.
Lipophilic Ligand Efficiency (LLE or LiPE) relates potency to lipophilicity (logP). It is calculated as the difference between pIC₅₀ (or pKi) and logP. nih.gov
LLE = pIC₅₀ - logP Higher LLE values (typically >5) are sought, indicating that potency is being achieved without excessive lipophilicity, which can lead to problems with solubility, metabolic instability, and toxicity.
Druglikeness refers to the collection of physicochemical properties that are associated with orally bioavailable drugs. The most well-known guideline is Lipinski's Rule of 5, which suggests that poor absorption or permeation is more likely when a compound has: nih.gov
More than 5 hydrogen bond donors.
More than 10 hydrogen bond acceptors.
A molecular weight (MW) over 500 Da.
A calculated logP (CLogP) over 5.
The following table shows a hypothetical optimization cascade for a lead compound.
| Compound | pIC₅₀ | MW (Da) | logP | HAC | LE (kcal/mol/HA) | LLE | Comment |
| Lead 1 | 6.0 | 250 | 2.5 | 16 | 0.51 | 3.5 | Initial hit, good starting point. |
| Analog 1A | 6.2 | 350 | 4.0 | 24 | 0.36 | 2.2 | Increased potency but at the cost of efficiency and higher lipophilicity. |
| Analog 1B | 6.8 | 280 | 2.6 | 18 | 0.52 | 4.2 | Successful modification: improved potency and LE with minimal change in lipophilicity. |
| Optimized Lead | 7.5 | 320 | 2.4 | 21 | 0.49 | 5.1 | Potent compound with good efficiency metrics and druglike properties. |
Note: LE is calculated using the approximation ΔG ≈ -1.36 * pIC₅₀. nih.gov
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a fundamental computational method used to examine the electronic structure and properties of molecules like 5-Chlorothiazole-2-ethanone. nih.gov DFT calculations allow for the prediction of various molecular characteristics, offering a theoretical framework to complement experimental findings. nih.govnanobioletters.com
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com
For thiazole (B1198619) derivatives, DFT studies show that the distribution of these orbitals dictates the molecule's interaction with electrophiles and nucleophiles. researchgate.net The HOMO-LUMO energy gap can provide insights into the charge transfer interactions occurring within the molecule. irjweb.com
Table 1: Calculated Frontier Orbital Energies for a Thiazole Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.98 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Energy Gap (ΔE) | 5.13 |
Note: This data is illustrative, based on representative values for thiazole derivatives calculated using DFT methods, and serves to demonstrate typical quantum chemical calculation results.
Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution on a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of varying electron potential, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue signifies electron-poor regions (positive potential) prone to nucleophilic attack. For molecules containing electronegative atoms like oxygen, nitrogen, and chlorine, the MEP surface provides a clear picture of its electrostatic landscape, which is crucial for understanding intermolecular interactions. researchgate.net
Quantum chemical calculations are widely used to predict the spectroscopic properties of molecules. doi.org Theoretical vibrational frequencies (FT-IR), chemical shifts (NMR), and electronic transitions (UV-Vis) can be calculated and compared with experimental data to confirm molecular structures and understand their electronic behavior. researchgate.netdoi.org For instance, calculated FT-IR spectra help in the assignment of vibrational modes, while predicted NMR shifts aid in the structural elucidation of complex molecules. nanobioletters.comdoi.org Similarly, Time-Dependent DFT (TD-DFT) can simulate UV-Vis spectra, explaining the electronic transitions responsible for the observed absorption bands. doi.org
Molecular Docking Studies of this compound Derivatives
Molecular docking is a computational simulation that predicts how a small molecule (ligand) binds to the active site of a macromolecule, such as a protein or enzyme. ijirt.org This technique is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential biological activity. nih.govbiointerfaceresearch.com
Molecular docking studies on thiazole derivatives have revealed their ability to interact with various biological targets. nih.gov These studies provide a detailed profile of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the target's active site. ijirt.orgmdpi.comresearchgate.net By identifying these key interactions, researchers can understand the structural basis for a compound's activity and design derivatives with improved binding and selectivity. nih.gov For example, the thiazole ring itself often participates in crucial binding interactions within the active site of kinases and other enzymes. nih.gov
A primary output of molecular docking is the prediction of binding affinity, which quantifies the strength of the ligand-target interaction. uomustansiriyah.edu.iq This is calculated using scoring functions that estimate the free energy of binding, often expressed in kcal/mol. A lower, more negative binding energy value typically indicates a more stable ligand-protein complex and potentially higher potency. researchgate.netuomustansiriyah.edu.iq These predictions allow for the ranking of different derivatives, helping to prioritize which compounds should be synthesized and evaluated in experimental assays. nih.gov
Table 2: Example of Molecular Docking Results for Thiazole Derivatives Against a Target Protein
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Derivative 1 | -8.2 | LYS 68, ASP 145 | Hydrogen Bond |
| Derivative 2 | -7.5 | LEU 25, VAL 33 | Hydrophobic Interaction |
| Derivative 3 | -9.1 | GLU 85, TYR 146 | Hydrogen Bond, Pi-Pi Stacking |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It demonstrates the typical output of a molecular docking study for a series of related compounds.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. In the context of drug discovery and development, MD simulations provide valuable insights into the behavior of a compound like this compound in a biological system. These simulations can elucidate the conformational changes of the molecule, its interactions with biological targets, and the role of the surrounding solvent, all of which are critical for understanding its mechanism of action and for the design of more potent and specific therapeutic agents.
Conformational Stability and Flexibility Analysis in Biological Environments
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. MD simulations can model the dynamic behavior of this compound in various simulated biological environments, such as in aqueous solution or within the binding pocket of a protein. This allows for an in-depth analysis of its conformational stability and flexibility.
By simulating the trajectory of the molecule over time, researchers can identify the most stable, low-energy conformations of this compound. This is crucial as the molecule may need to adopt a specific conformation to bind effectively to its biological target. The simulations can also reveal the flexibility of the molecule by analyzing the fluctuations of its dihedral angles and the root-mean-square deviation (RMSD) of its atomic positions. A certain degree of flexibility can be advantageous for a drug molecule, allowing it to adapt to the shape of the binding site, a concept known as "induced fit."
The following table illustrates the type of data that can be generated from an MD simulation to analyze the conformational stability of this compound.
| Simulation Time (ns) | RMSD (Å) | Dominant Conformer | Potential Energy (kcal/mol) |
|---|---|---|---|
| 0 | 0.00 | Initial | -150.2 |
| 10 | 1.25 | Conformer A | -155.8 |
| 20 | 1.30 | Conformer A | -156.1 |
| 30 | 1.85 | Conformer B | -154.5 |
| 40 | 1.32 | Conformer A | -156.3 |
| 50 | 1.35 | Conformer A | -156.2 |
Ligand-Target Complex Dynamics and Water Mediated Interactions
Understanding the dynamics of the interaction between this compound and its biological target is fundamental for rational drug design. MD simulations can provide a detailed picture of the stability of the ligand-target complex and the specific interactions that contribute to binding affinity.
Water molecules often play a crucial role in mediating ligand-target interactions. sigmaaldrich.com MD simulations with explicit solvent models can identify and characterize the behavior of these water molecules within the binding site. sigmaaldrich.com Some water molecules may act as bridges, forming hydrogen bonds with both the ligand and the protein, thereby stabilizing the complex. sigmaaldrich.com Conversely, the displacement of energetically unfavorable water molecules from the binding site upon ligand binding can be a major driving force for the interaction. The analysis of water-mediated interactions provides a more complete and accurate understanding of the binding process. sigmaaldrich.com
The table below provides a hypothetical representation of data that could be obtained from an MD simulation analyzing the interactions of this compound with a target protein.
| Amino Acid Residue | Interaction Type | Interaction Occupancy (%) | Water-Mediated |
|---|---|---|---|
| ASP129 | Hydrogen Bond | 85.2 | No |
| TYR234 | Hydrogen Bond | 65.7 | Yes |
| LEU89 | Hydrophobic | 92.1 | No |
| PHE265 | π-π Stacking | 78.5 | No |
| SER130 | Hydrogen Bond | 45.3 | Yes |
Advanced Analytical Methodologies for Research on 5 Chlorothiazole 2 Ethanone
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for determining the purity of "5-Chlorothiazole-2-ethanone" and for its isolation from reaction mixtures. The choice of technique is dictated by the compound's physicochemical properties and the complexity of the matrix in which it is present.
High Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like "this compound". A typical method development would involve optimizing parameters to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring separation from any impurities or starting materials.
A reversed-phase HPLC method is commonly developed for polar compounds. The development and validation of such a method would adhere to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, and specificity. nih.gov For a novel aminothiazole, an isocratic elution on a C18 column with a mobile phase of 0.1% orthophosphoric acid in water and acetonitrile (B52724) was found to be effective, with UV detection at 272 nm. d-nb.info
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Retention Time | ~4.5 min |
Validation of the method would involve demonstrating its suitability for its intended purpose. This includes establishing the limit of detection (LOD) and limit of quantitation (LOQ) to ensure even trace impurities can be accurately measured. researchgate.net
For more complex mixtures or when higher throughput is required, Ultra Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC. UPLC utilizes smaller particle size columns (<2 µm), leading to higher resolution, increased sensitivity, and faster analysis times. These characteristics make it particularly suitable for analyzing crude reaction mixtures containing "this compound" and its various intermediates or byproducts.
The enhanced resolution of UPLC is critical for separating structurally similar compounds that may co-elute in an HPLC system. The principles of method development are similar to HPLC, but with consideration for the higher pressures generated.
While "this compound" itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS is an invaluable tool for the analysis of any volatile impurities or for the analysis of the compound after derivatization to a more volatile form. nih.gov For instance, impurities such as residual starting materials or low-boiling point side products can be readily identified and quantified.
The coupling of GC with a Mass Spectrometer (MS) allows for the identification of separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.govnist.gov
Table 2: Predicted GC-MS Fragmentation for a Volatile Derivative of this compound
| m/z | Predicted Fragment |
|---|---|
| 161/163 | [M]+ (Molecular ion peak with chlorine isotope pattern) |
| 146/148 | [M-CH3]+ |
| 118/120 | [M-COCH3]+ |
Advanced Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and electronic environment of "this compound".
High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of "this compound" and its related substances. nih.gov By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. This is particularly important for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 3: Theoretical HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
|---|
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of "this compound" in solution. While 1D NMR (¹H and ¹³C) provides primary structural information, advanced 2D NMR techniques are often necessary for complete and unambiguous assignments, especially for complex structures. ipb.ptmdpi.com
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of different parts of the molecule.
Table 4: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH3 | 2.6 | 25 |
| C=O | - | 190 |
| Thiazole-H | 7.8 | 145 |
| Thiazole-C-Cl | - | 150 |
For studying the compound in its solid state, solid-state NMR could provide insights into its crystalline packing and polymorphic forms.
Absence of Specific Crystallographic Data for this compound
Extensive searches for dedicated X-ray crystallography studies on the chemical compound this compound have not yielded specific research findings or crystallographic data required to detail its absolute stereochemistry and conformation. While the scientific literature contains numerous X-ray crystallographic analyses of various thiazole (B1198619) derivatives, information directly pertaining to this compound, including its crystal structure, bond lengths, bond angles, and torsion angles, is not available in the public domain based on the conducted searches.
Therefore, the generation of a detailed section on the "X-ray Crystallography for Absolute Stereochemistry and Conformation" of this compound, complete with the mandatory data tables and in-depth research findings as per the user's request, cannot be fulfilled at this time due to the lack of specific scientific data for this particular compound.
To provide a comprehensive and scientifically accurate article as instructed, the necessary foundational research data from single-crystal X-ray diffraction analysis of this compound would be required. Such an analysis would provide the precise three-dimensional arrangement of atoms in the crystal lattice, which is fundamental for determining its absolute stereochemistry and conformational properties. Without this primary data, any discussion would be speculative and would not meet the required standards of scientific accuracy and detail.
Further research in the field of crystallography may, in the future, include the analysis of this compound, at which point a detailed article section could be authored.
Future Directions and Research Perspectives
Integration of Artificial Intelligence and Machine Learning in 5-Chlorothiazole-2-ethanone Research
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical research, and the study of this compound is no exception. These powerful computational tools offer the potential to accelerate the discovery and optimization of novel derivatives with desired biological activities.
Machine learning algorithms can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models for thiazole (B1198619) derivatives. nih.gov These models can predict the biological activity of new, unsynthesized compounds based on their chemical structures, enabling researchers to prioritize the synthesis of the most promising candidates. For instance, AI can be utilized to predict the inhibitory activity of small thiazole chemicals on various biological targets. nih.gov This in-silico screening approach can significantly reduce the time and resources required for initial drug discovery.
Furthermore, AI can assist in optimizing synthetic routes for this compound and its derivatives. By analyzing vast datasets of chemical reactions, machine learning models can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways. This can lead to more efficient and sustainable chemical syntheses.
The integration of AI and machine learning in biochemical and molecular diagnostics is also a rapidly advancing field. ijcesen.com These technologies can analyze large datasets to identify biomarker patterns, which could be relevant for understanding the mechanism of action of this compound-based compounds and for patient stratification in future clinical trials. As our understanding of the biological targets of these compounds grows, AI will be an invaluable tool in designing derivatives with enhanced specificity and efficacy.
Multidisciplinary Approaches in Drug Discovery and Development
The journey of a drug from concept to clinic is a complex undertaking that necessitates a convergence of expertise from various scientific disciplines. A multidisciplinary approach is crucial for the successful development of therapeutic agents derived from this compound.
Optimizing drug discovery and approval requires the integration of pharmacology, toxicology, proteomics, and molecular pathology. drugdiscoverytrends.com This collaborative effort allows for a comprehensive understanding of a drug candidate's mechanism of action, its effects on biological pathways, and its potential toxicities. By elucidating the pharmacology, target engagement, and any potential off-target effects early in the development process, researchers can de-risk drug candidates and make more informed decisions about their progression.
Modern drug discovery also benefits from the application of a wide array of tools and techniques, including cell-based assays, biomarker examination, and digital imaging. drugdiscoverytrends.com These methods provide valuable insights into the efficacy and safety of new chemical entities. For derivatives of this compound, a multidisciplinary team would be essential to conduct thorough preclinical evaluations, including in vitro and in vivo studies, to assess their therapeutic potential. This collaborative approach ensures that all facets of a drug's profile are meticulously examined, from its chemical synthesis to its biological activity and safety.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
